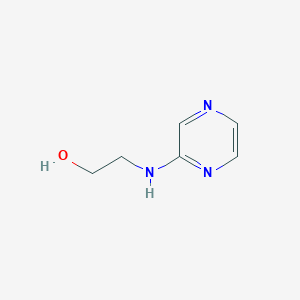

Ethanol, 2-(2-pyrazinylamino)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethanol, 2-(2-pyrazinylamino)-, also known as 2-[(pyrazin-2-yl)amino]ethan-1-ol, is a compound with the CAS Number: 1640-86-4 . It has a molecular weight of 139.16 and its IUPAC name is 2-(2-pyrazinylamino)ethanol . It appears as a powder and its melting point is between 68-69°C .

Molecular Structure Analysis

The InChI code for Ethanol, 2-(2-pyrazinylamino)- is 1S/C6H9N3O/c10-4-3-9-6-5-7-1-2-8-6/h1-2,5,10H,3-4H2, (H,8,9) . This code provides a standard way to encode the compound’s molecular structure and formula. The compound’s molecular structure can be further analyzed using techniques such as neutron time-of-flight spectroscopy .Physical And Chemical Properties Analysis

Ethanol, 2-(2-pyrazinylamino)- has a molecular weight of 139.16 . It appears as a powder and its melting point is between 68-69°C .Wissenschaftliche Forschungsanwendungen

Anti-Fibrotic Drug Development

2-(pyrazin-2-ylamino)ethanol: derivatives have been explored for their potential anti-fibrotic activities. These compounds have been synthesized and evaluated against immortalized rat hepatic stellate cells (HSC-T6), with some showing promising results in inhibiting the expression of collagen and hydroxyproline content in cell culture mediums . This suggests their potential development as novel anti-fibrotic drugs.

Pharmacological Scaffold

The pyrazine moiety, which is part of the 2-(pyrazin-2-ylamino)ethanol structure, is considered a privileged structure in medicinal chemistry. It has been used to design heterocyclic compounds with a wide range of biological and pharmaceutical activities, including antimicrobial, antiviral, antitumor, and antifibrotic compounds .

DNA Electrochemical Sensing

Pyrazine derivatives have been utilized in the electrochemical sensing of DNA. This application is significant in the field of bioanalytical chemistry, where sensitive detection and quantification of nucleic acids are crucial for diagnostics and biomedical research .

Nonlinear Optical Properties

Studies have shown that pyrazine-based heterocyclic compounds exhibit nonlinear optical (NLO) properties. These properties are important for various NLO technological applications, such as in the development of optical switches, modulators, and telecommunication devices .

Anti-Tubercular Agents

Derivatives of 2-(pyrazin-2-ylamino)ethanol have been designed and synthesized as potential anti-tubercular agents. These compounds have been evaluated for their activity against Mycobacterium tuberculosis, with some showing significant inhibitory concentrations, indicating their potential as new therapeutic agents for tuberculosis treatment .

Industrial Chemical Synthesis

In the industrial sector, 2-(pyrazin-2-ylamino)ethanol is available for bulk custom synthesis and procurement. It serves as a building block for the synthesis of various compounds, highlighting its importance in chemical manufacturing processes .

Safety and Hazards

Ethanol, 2-(2-pyrazinylamino)- is associated with certain hazards. The safety information includes pictograms GHS07 and hazard statements H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Wirkmechanismus

Target of Action

Compounds with similar structures, such as pyrrolopyrazine derivatives, have exhibited a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .

Mode of Action

These compounds often act by binding to their targets and modulating their activity, which can result in various biochemical changes .

Biochemical Pathways

Based on the wide range of biological activities exhibited by similar compounds, it’s likely that multiple pathways could be affected .

Pharmacokinetics

The compound’s molecular weight of 13916 suggests that it may have favorable pharmacokinetic properties, as smaller molecules are often more readily absorbed and distributed throughout the body .

Result of Action

Similar compounds have been shown to have a wide range of effects, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .

Eigenschaften

IUPAC Name |

2-(pyrazin-2-ylamino)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c10-4-3-9-6-5-7-1-2-8-6/h1-2,5,10H,3-4H2,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMHOMFGFMJZEMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)NCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({[(4-nitrobenzyl)oxy]imino}methyl)-3-oxo-N-(1,3-thiazol-2-yl)butanamide](/img/structure/B2848982.png)

![2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-7-(4-nitrophenyl)(1,2,4)triazolo[1,5-a]pyrimidine](/img/structure/B2848983.png)

![N-[4-[(2-Chloro-4-fluorophenyl)methyl]oxan-4-yl]oxirane-2-carboxamide](/img/structure/B2848987.png)

![3-Methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-5H-triazolo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2848990.png)

![N-(cyclohexylmethyl)-6-[(2-methylbenzoyl)amino]chromane-3-carboxamide](/img/structure/B2848991.png)

![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2848992.png)

![Cyclohex-3-en-1-yl-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2848995.png)

![2-(3-[1,1'-biphenyl]-4-yl-1H-pyrazol-1-yl)-1-ethanol](/img/structure/B2849000.png)

![6-(Phenylsulfonyl)-3-(3-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2849003.png)